molecular formula C7H6Cl2O3S B1194038 methyl 2,5-dichlorobenzenesulfonate CAS No. 78150-04-6

methyl 2,5-dichlorobenzenesulfonate

Cat. No.: B1194038
CAS No.: 78150-04-6
M. Wt: 241.09 g/mol
InChI Key: LPOZFGQJZQYOBJ-UHFFFAOYSA-N
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Description

Methyl 2,5-dichlorobenzenesulfonate is an organic compound with the chemical formula C7H6Cl2O3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions and a methyl ester group at the sulfonic acid position. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dichlorobenzenesulfonate can be synthesized through the sulfonation of 2,5-dichlorotoluene followed by esterification. The sulfonation reaction typically involves the use of oleum or concentrated sulfuric acid as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring.

The esterification step involves the reaction of the resulting 2,5-dichlorobenzenesulfonic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to achieve high yields of the methyl ester product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,5-dichlorobenzenesulfonic acid and methanol.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form corresponding sulfinate or sulfonamide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

    Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted benzenesulfonates with various functional groups.

    Ester Hydrolysis: 2,5-dichlorobenzenesulfonic acid and methanol.

    Oxidation and Reduction: Sulfonic acid derivatives, sulfinates, or sulfonamides.

Scientific Research Applications

Methyl 2,5-dichlorobenzenesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Medicinal Chemistry: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting sulfonamide-based enzyme inhibitors.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of methyl 2,5-dichlorobenzenesulfonate involves its reactivity with nucleophiles. The sulfonate ester group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including nucleophilic substitution and ester hydrolysis. The compound can also interact with biological molecules, leading to the modification of proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chlorobenzenesulfonate: Similar structure but with a single chlorine atom at the 4 position.

    Methyl 3,5-dichlorobenzenesulfonate: Similar structure with chlorine atoms at the 3 and 5 positions.

    Methyl benzenesulfonate: Lacks chlorine substituents on the benzene ring.

Uniqueness

Methyl 2,5-dichlorobenzenesulfonate is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of two chlorine atoms enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its mono-chlorinated or non-chlorinated counterparts.

Properties

CAS No.

78150-04-6

Molecular Formula

C7H6Cl2O3S

Molecular Weight

241.09 g/mol

IUPAC Name

methyl 2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C7H6Cl2O3S/c1-12-13(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3

InChI Key

LPOZFGQJZQYOBJ-UHFFFAOYSA-N

SMILES

COS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

COS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

78150-04-6

Synonyms

methyl 2,5-dichlorobenzene sulfonate
methyldichlorobenzene sulfonate

Origin of Product

United States

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